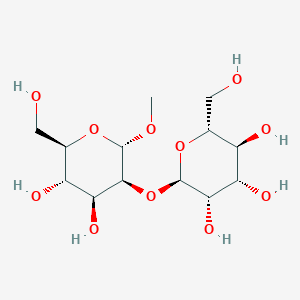

Methyl 2-O-mannopyranosylmannopyranoside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAFWDJFJCEDHL-DZRUFMBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208238 | |

| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59571-75-4 | |

| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059571754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-O-mannopyranosylmannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the α-(1→2)-Mannobioside Linkage

An In-depth Technical Guide to the Chemical Synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside

Oligosaccharides are fundamental to a vast array of biological processes, acting as recognition markers in cell-cell communication, immune responses, and host-pathogen interactions.[1] Among these complex carbohydrates, structures containing mannose play a particularly crucial role. The α-(1→2)-linked dimannoside motif, specifically Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, is a core structural element found in the high-mannose N-glycans of glycoproteins and the cell walls of various pathogens, including yeasts and mycobacteria.[2][3] Its synthesis is not only a pivotal step towards assembling more complex, biologically relevant glycans but also provides essential standards for biochemical and immunological studies.

The primary challenge in synthesizing this target lies in the stereoselective formation of the 1,2-cis (α) glycosidic bond. While mannosylation reactions inherently favor the α-anomer due to the anomeric effect and the steric influence of the axial C-2 substituent on the donor, achieving high stereoselectivity, particularly when coupling to a sterically hindered secondary alcohol like the 2-OH of a mannoside acceptor, demands a carefully orchestrated strategy involving judicious choice of protecting groups, anomeric leaving groups, and reaction conditions.[4] This guide provides a comprehensive, field-proven approach to this synthesis, elucidating the causality behind each strategic decision and experimental step.

Strategic & Retrosynthetic Analysis

The synthesis of the target disaccharide is approached through a convergent strategy, involving the preparation of a suitably protected glycosyl acceptor and a reactive glycosyl donor, followed by a stereocontrolled glycosylation reaction and subsequent global deprotection.

Pillar 1: The Glycosyl Acceptor Design

The acceptor, methyl α-D-mannopyranoside, must be selectively protected to expose only the C-2 hydroxyl group for glycosylation.[5][6] A robust and widely adopted strategy involves the use of a benzylidene acetal to protect the C-4 and C-6 hydroxyls simultaneously.

-

4,6-O-Benzylidene Protection: This rigidifies the pyranose ring and protects the most reactive primary C-6 hydroxyl and the C-4 hydroxyl, leaving the C-2 and C-3 hydroxyls available.

-

Selective C-3 Protection: The C-3 hydroxyl is generally more sterically accessible and electronically favored for protection than the C-2 hydroxyl. A benzyl ether is an excellent choice as it is stable under a wide range of conditions and can be removed under neutral conditions during the final deprotection step. This leaves the C-2 hydroxyl as the sole nucleophile for the subsequent coupling reaction.

Pillar 2: The Glycosyl Donor and Stereocontrol

The choice of the glycosyl donor and its activation method is paramount for achieving high α-selectivity.

-

Donor Type: A per-O-acylated mannosyl donor is selected. The acyl groups (e.g., benzoyl) are non-participating, meaning they do not direct the stereochemistry via anchimeric assistance, which would otherwise favor a 1,2-trans (β) linkage. This absence of C-2 participation is critical for α-mannosylation.

-

Anomeric Activation: The trichloroacetimidate leaving group is exceptionally effective.[7][8] Upon activation with a Lewis acid (e.g., TMSOTf), it forms a highly reactive oxocarbenium ion intermediate. The axial C-2 substituent of the mannosyl donor sterically shields the β-face, directing the incoming nucleophile (the acceptor's 2-OH) to the α-face of the anomeric carbon. This reaction is often performed at low temperatures to enhance kinetic control and maximize the α:β ratio.

Detailed Synthetic Protocols

The following protocols represent a validated pathway for the synthesis. All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Part I: Synthesis of Glycosyl Acceptor 3

Protocol 1: Methyl 4,6-O-benzylidene-α-D-mannopyranoside (2)

-

To a solution of methyl α-D-mannopyranoside (1) (10.0 g, 51.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL), add benzaldehyde dimethyl acetal (9.2 mL, 61.8 mmol).

-

Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.5 g, 2.6 mmol) as a catalyst.

-

Heat the mixture to 60°C and apply a vacuum to remove the methanol byproduct, driving the reaction to completion. Monitor by TLC (e.g., 10:1 Dichloromethane:Methanol).

-

Once the starting material is consumed (approx. 4-6 hours), cool the reaction to room temperature and quench by adding triethylamine (Et₃N) until the solution is neutral.

-

Concentrate the mixture under reduced pressure. The resulting solid is triturated with cold diethyl ether, filtered, and washed with ether to afford compound 2 as a white solid.

Protocol 2: Methyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside (3)

-

Suspend compound 2 (10.0 g, 35.4 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).

-

Cool the suspension to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.70 g, 42.5 mmol) portion-wise.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction back to 0°C and add benzyl bromide (BnBr) (5.0 mL, 42.5 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

Purify the crude product by silica gel column chromatography (using a hexanes/ethyl acetate gradient) to yield the desired acceptor 3 .

Part II: Synthesis of Glycosyl Donor 6

Protocol 3: 1,2,3,4,6-Penta-O-benzoyl-α/β-D-mannopyranose (4)

-

Dissolve D-mannose (5.0 g, 27.8 mmol) in anhydrous pyridine (100 mL) and cool to 0°C.

-

Add benzoyl chloride (19.4 mL, 166.8 mmol) dropwise, maintaining the temperature at 0°C.

-

After the addition, allow the mixture to warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice-water and extract with dichloromethane (DCM).

-

Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield compound 4 which can often be used in the next step without further purification.

Protocol 4: 2,3,4,6-Tetra-O-benzoyl-α/β-D-mannopyranose (5)

-

Dissolve the crude pentabenzoate 4 (approx. 27.8 mmol) in DCM (100 mL).

-

Add benzylamine (6.1 mL, 55.6 mmol) and stir at room temperature. Monitor the reaction closely by TLC for the disappearance of the starting material and the appearance of the hemiacetal product.

-

Upon completion (typically 2-4 hours), concentrate the reaction mixture.

-

Purify the residue by silica gel column chromatography (hexanes/ethyl acetate gradient) to isolate the hemiacetal 5 .

Protocol 5: 2,3,4,6-Tetra-O-benzoyl-α/β-D-mannopyranosyl trichloroacetimidate (6)

-

Dissolve the hemiacetal 5 (10.0 g, 16.7 mmol) in anhydrous DCM (150 mL).

-

Add trichloroacetonitrile (8.4 mL, 83.5 mmol) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 mL, 3.3 mmol) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.

-

Once the reaction is complete, concentrate the mixture and purify directly by silica gel column chromatography (hexanes/ethyl acetate gradient containing 1% Et₃N to neutralize residual acid) to obtain the donor 6 .

Part III: The Stereoselective Glycosylation

Protocol 6: Synthesis of Methyl 2-O-(2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl)-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside (7)

-

Add activated 4 Å molecular sieves to a flask containing the acceptor 3 (1.5 g, 4.0 mmol) and the donor 6 (3.6 g, 4.8 mmol).

-

Add anhydrous DCM (40 mL) and stir the mixture under argon at room temperature for 1 hour.

-

Cool the mixture to -40°C (acetonitrile/dry ice bath).

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.15 mL, 0.8 mmol) dropwise via syringe.

-

Stir the reaction at -40°C and monitor its progress by TLC.

-

Upon completion, quench the reaction with Et₃N.

-

Filter the mixture through a pad of Celite®, washing with DCM.

-

Concentrate the filtrate and purify the residue by silica gel column chromatography (hexanes/ethyl acetate gradient) to yield the protected disaccharide 7 .

Part IV: Global Deprotection

Protocol 7: Synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside (8)

-

De-benzoylation: Dissolve the protected disaccharide 7 in a 1:1 mixture of anhydrous DCM and methanol. Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (0.5 M NaOMe in MeOH) until the pH is ~9-10. Stir at room temperature and monitor by TLC. Upon completion, neutralize with Amberlite® IR120 (H⁺ form) resin, filter, and concentrate.

-

De-benzylation/Hydrogenolysis: Dissolve the resulting intermediate in a solvent mixture such as methanol/ethyl acetate. Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%).

-

Place the reaction mixture under an atmosphere of hydrogen (H₂, balloon or Parr shaker) and stir vigorously overnight.

-

Monitor by TLC or Mass Spectrometry. Upon completion, filter the reaction through Celite® to remove the catalyst, washing thoroughly with methanol.

-

Concentrate the filtrate. The final product 8 can be purified by gel permeation chromatography (e.g., Sephadex® LH-20) or reverse-phase HPLC to yield a pure white solid.

Summary of Results

The described synthetic route provides a reliable method for obtaining the target disaccharide. The yields and stereoselectivity are highly dependent on the purity of reagents and the rigorous exclusion of moisture, especially during the glycosylation step.

| Step | Transformation | Key Reagents | Typical Yield | Stereoselectivity (α:β) |

| 1-2 | Acceptor Synthesis | PhCH(OMe)₂, BnBr | 60-70% (over 2 steps) | N/A |

| 3-5 | Donor Synthesis | BzCl, BnNH₂, CCl₃CN | 55-65% (over 3 steps) | N/A |

| 6 | Glycosylation | TMSOTf | 70-85% | >10:1 |

| 7 | Deprotection | NaOMe, H₂/Pd(OH)₂ | 80-90% (over 2 steps) | N/A |

Conclusion

The chemical synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a challenging yet achievable goal that hinges on a well-designed protecting group strategy and a highly stereoselective glycosylation reaction. The use of a 4,6-O-benzylidene and a 3-O-benzyl protected acceptor in combination with a non-participating, trichloroacetimidate-activated donor provides a robust and high-yielding pathway to the desired α-(1→2) linkage.[7][9] The protocols detailed herein offer a self-validating system, where successful execution of each step paves the way for the next, culminating in the synthesis of a biologically significant oligosaccharide for further research and development.

References

-

Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Synthesis of high-mannose oligosaccharides containing mannose-6-phosphate residues using regioselective glycosylation. (2018). Carbohydrate Research, 467, 23-32. [Link]

-

Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 152, 195-203. [Link]

-

Daikoku, S., Pendrill, R., Kanie, Y., Ito, Y., Widmalm, G., & Kanie, O. (2018). Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry. Organic & Biomolecular Chemistry, 16(1), 133-143. [Link]

-

A versatile approach to the synthesis of mannosamine glycosides. (2020). Organic & Biomolecular Chemistry, 18(26), 4963-4969. [Link]

-

Facile synthesis of short-chain α-(1 → 2) mannopyranosyl oligosaccharides. (2014). Carbohydrate Research, 388, 79-84. [Link]

-

Synthesis of high-mannose oligosaccharide analogues through click chemistry: true functional mimics of their natural counterparts against lectins?. (2015). Chemistry – A European Journal, 21(8), 3344-3356. [Link]

-

Sano, K., Ishii, N., Kosugi, M., Kuroiwa, A., & Matsuo, I. (2020). Efficient synthesis of α(1,2)-linked oligomannoside derivatives through one-pot glycosylation. Carbohydrate Research, 494, 108072. [Link]

-

Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. (1987). Carbohydrate Research, 161(1), 31-37. [Link]

-

Hou, S. J., & Vinogradov, E. (2010). Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates. Carbohydrate Research, 345(8), 1083–1088. [Link]

-

Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates. (2010). Carbohydrate Research, 345(8), 1083-1088. [Link]

-

Supporting information for "Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry". (2017). The Royal Society of Chemistry. [Link]

-

Pre-activation Based Stereoselective Glycosylations. (2015). Accounts of Chemical Research, 48(6), 1450–1463. [Link]

-

β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans. (2020). Journal of the American Chemical Society, 142(23), 10458–10467. [Link]

-

Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry, 10, 893393. [Link]

-

Recent advances in reagent-controlled stereoselective/stereospecific glycosylation. (2021). Chinese Chemical Letters, 32(1), 11-20. [Link]

-

Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. (2013). Molecules, 18(9), 11157–11169. [Link]

-

Pongener, I., Pepe, D. A., Ruddy, J. J., & McGarrigle, E. M. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science, 12(30), 10323–10329. [Link]

-

Initially proposed β‐mannosylation via anomeric O‐alkylation under dual control of kinetic anomeric effect and metal chelation. (2020). ResearchGate. [Link]

-

Andrews, D. M., & Seale, P. W. (1993). Solid-phase synthesis of O-mannosylated peptides: two strategies compared. International Journal of Peptide and Protein Research, 42(2), 165-170. [Link]

-

Novel protecting group strategies in the synthesis of oligosaccharides. (2018). Scholarly Publications Leiden University. [Link]

-

Anomeric specificity of mannose phosphorylation by hexokinase. (1975). The Journal of Biological Chemistry, 250(23), 9037-9041. [Link]

-

Synthesis of the C-glycoside of α-D-mannose-(1 → 6)-d-myo-inositol. (2007). Beilstein Journal of Organic Chemistry, 3, 19. [Link]

-

Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates. (2014). Molecular & Cellular Proteomics, 13(11), 2831–2842. [Link]

-

Recent advancements in understanding mammalian O-mannosylation. (2017). Glycobiology, 27(9), 816–828. [Link]

-

Protective group strategies in carbohydrate and peptide chemistry. (2018). Scholarly Publications Leiden University. [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

-

Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. (2020). Physical Chemistry Chemical Physics, 22(31), 17533–17547. [Link]

-

Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. (2024). Molecules, 29(1), 21. [Link]

-

Rapid synthesis of α(1,2)-d-mannans on the surface of Mycobacterium tuberculosis and their nitric oxide-inducing activities. (2023). Carbohydrate Polymer Technologies and Applications, 6, 100375. [Link]

-

Family 47 α-Mannosidases in N-Glycan Processing. (2009). Methods in Enzymology, 461, 153–179. [Link]

-

Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. (2023). Beilstein Journal of Organic Chemistry, 19, 424–435. [Link]

-

Methyl-α-D-mannopyranoside. (2019). Zhejiang Yixin Pharmaceutical Co., Ltd.. [Link]

Sources

- 1. Synthesis of high-mannose oligosaccharide analogues through click chemistry: true functional mimics of their natural counterparts against lectins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]

- 5. herbs-tech.com [herbs-tech.com]

- 6. 甲基α-D-吡喃甘露糖苷 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02723K [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Structure of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a disaccharide of significant interest in glycobiology and medicinal chemistry. Composed of two mannose units linked by an α-(1→2) glycosidic bond, this molecule serves as a key structural motif in various biologically important glycans. Mannose and its derivatives play crucial roles in cellular recognition, protein glycosylation, and immune responses.[1][2] Understanding the chemical structure and synthesis of specific mannose-containing oligosaccharides like Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is fundamental for developing novel therapeutics, vaccines, and diagnostic tools. This guide provides a comprehensive overview of its chemical structure, a detailed synthetic protocol, and methods for its characterization.

Chemical Structure and Properties

Methyl 2-O-mannopyranosyl-α-D-mannopyranoside (CAS 59571-75-4) consists of two D-mannopyranose rings.[3] The first mannose unit is in the form of a methyl α-D-mannopyranoside, where the anomeric hydroxyl group is replaced by a methoxy group. The second mannose unit is attached to the C2 hydroxyl group of the first mannose unit through an α-glycosidic linkage. The full chemical name is methyl 2-O-(α-D-mannopyranosyl)-α-D-mannopyranoside.[4]

The molecular formula of this compound is C₁₃H₂₄O₁₁ and it has a molecular weight of 356.30 g/mol .[3] The pyranose form of the mannose rings is the most stable, with the chair conformation being the predominant isomer. The stereochemistry of the glycosidic linkage and the anomeric methyl group are crucial for its biological activity and recognition by mannose-binding proteins.

Synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside

The synthesis of complex carbohydrates like Methyl 2-O-mannopyranosyl-α-D-mannopyranoside requires a strategic approach involving the use of protecting groups to selectively mask reactive hydroxyl groups. The following protocol is a representative method based on established glycosylation strategies.[5][6]

Synthetic Workflow Diagram

Caption: Synthetic workflow for Methyl 2-O-mannopyranosyl-α-D-mannopyranoside.

Experimental Protocol

Part 1: Preparation of the Glycosyl Acceptor (Methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside)

-

Starting Material: Methyl α-D-mannopyranoside. This is a commercially available starting material.[7][8]

-

Protection of Hydroxyl Groups: To a solution of methyl α-D-mannopyranoside in dry N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C.

-

Slowly add benzyl bromide (BnBr) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside. The 2-OH group remains free for subsequent glycosylation.

Part 2: Preparation of the Glycosyl Donor (2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide)

-

Starting Material: D-Mannose.[1]

-

Acetylation: Acetylate D-mannose with acetic anhydride in the presence of pyridine to yield per-O-acetyl-α,β-D-mannopyranose.

-

Bromination: Treat the per-O-acetylated mannose with a solution of hydrogen bromide in acetic acid to form the thermodynamically more stable 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide.

Part 3: Glycosylation Reaction

-

Dissolve the glycosyl acceptor (from Part 1) and the glycosyl donor (from Part 2) in dry dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -40 °C.

-

Add a promoter, such as silver trifluoromethanesulfonate (AgOTf), to the reaction mixture.

-

Stir the reaction at -40 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with triethylamine and filter through a pad of celite.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting protected disaccharide by silica gel column chromatography.

Part 4: Deprotection

-

Deacetylation: Dissolve the protected disaccharide in dry methanol and add a catalytic amount of sodium methoxide (NaOMe).

-

Stir the reaction at room temperature for 4-6 hours.

-

Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

-

Debenzylation: Dissolve the deacetylated product in methanol and add palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (1 atm) for 24-48 hours.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

-

Purify the final product, Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, by size-exclusion chromatography or recrystallization.

Spectroscopic Characterization

The structure of the synthesized Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of carbohydrates.[5][9] The chemical shifts and coupling constants of the anomeric protons are particularly diagnostic.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Reducing End (Unit I) | ||

| H-1' | ~4.8 | ~100 |

| OCH₃ | ~3.4 | ~55 |

| Non-Reducing End (Unit II) | ||

| H-1'' | ~5.1 | ~102 |

| Other Protons | ~3.5 - 4.2 | ~60 - 80 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The values provided are typical for mannosides in D₂O.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the final compound. For Methyl 2-O-mannopyranosyl-α-D-mannopyranoside (C₁₃H₂₄O₁₁), the expected exact mass can be calculated and compared with the experimental value, typically observed as an adduct with sodium [M+Na]⁺.

Biological Significance and Applications

Mannose-containing oligosaccharides are involved in a variety of biological processes. They are recognized by C-type lectin receptors on the surface of immune cells, such as dendritic cells and macrophages, leading to the modulation of immune responses. The specific α-(1→2) linkage is found in the high-mannose type N-glycans of various glycoproteins.

The synthesis of well-defined mannose disaccharides like Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is crucial for:

-

Studying carbohydrate-protein interactions: These molecules can be used as probes to investigate the binding specificity of lectins and other mannose-binding proteins.

-

Development of vaccines: Mannose-containing structures can be incorporated into vaccine formulations to target antigen-presenting cells and enhance immunogenicity.

-

Drug delivery: Mannosylated nanoparticles can be used for targeted drug delivery to cells expressing mannose receptors.[10]

-

Inhibitors of microbial adhesion: As mannose is involved in the adhesion of certain pathogens to host cells, these disaccharides can be investigated as potential anti-adhesive agents.[11]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and characterization of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside. The presented synthetic protocol, based on established methodologies in carbohydrate chemistry, offers a reliable pathway for obtaining this important disaccharide. The ability to synthesize this and related molecules is essential for advancing our understanding of glycobiology and for the development of new therapeutic and diagnostic strategies.

References

-

Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 152, 195–203. [Link]

-

Matta, K. L., & Rana, S. S. (1987). Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. Carbohydrate Research, 161(1), 31–37. [Link]

-

Doores, K. J., & Davis, B. G. (2008). Reagent switchable stereoselective β(1,2) mannoside mannosylation: OH-2 of mannose is a privileged acceptor. Organic & Biomolecular Chemistry, 6(15), 2692–2696. [Link]

-

Wikipedia. (2024). Mannose. In Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). Methyl alpha-D-mannopyranoside. Retrieved from [Link]

-

Zhejiang Yixin Pharmaceutical Co., Ltd. (2019). Methyl-α-D-mannopyranoside. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of beta-mannoside and beta-mannosamine. Retrieved from [Link]

-

Parida, K. N., & Behera, S. (2020). Chemical O‐Glycosylations: An Overview. ChemistrySelect, 5(20), 6145-6164. [Link]

-

ResearchGate. (n.d.). 1H- and 13C-NMR spectroscopy of synthetic monosulfated methyl α-D-mannopyranosides. Retrieved from [Link]

-

Globe Thesis. (2022). Glycosylation Of 2,4-Hydroxy Mannosides And Galactoside Acceptors And Their Regioselective Control. Retrieved from [Link]

-

Bilková, A., Paulovičová, E., Paulovičová, L., & Poláková, M. (2015). Antimicrobial activity of mannose-derived glycosides. Monatshefte für Chemie - Chemical Monthly, 146(10), 1707–1714. [Link]

-

Sharma, V., Ichikawa, M., & Freeze, H. H. (2014). Mannose metabolism: more than meets the eye. Biochemical and Biophysical Research Communications, 453(2), 220–228. [Link]

-

PubMed. (n.d.). Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl). Retrieved from [Link]

-

CORTEX BIOCHEM. (n.d.). Methyl 2-O-(α-D-mannopyranosyl)-α-D-mannopyranoside. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Methyl-D-mannopyranoside [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. users.ox.ac.uk [users.ox.ac.uk]

- 5. Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. herbs-tech.com [herbs-tech.com]

- 8. A11533.14 [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-O-Methyl-alpha-D-mannopyranoside | 617-04-9 | M-4150 [biosynth.com]

- 11. METHYL-ALPHA-D-MANNOPYRANOSIDE(617-04-9) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to the Enzymatic Synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside: A Potent Disaccharide for Research and Drug Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the enzymatic synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside. This disaccharide and its derivatives are of significant interest, particularly as potential therapeutics. This guide will delve into the core principles, methodologies, and critical considerations for its successful enzymatic synthesis, offering a blend of theoretical understanding and practical, field-proven insights.

Introduction: The Significance of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside

Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a disaccharide composed of two mannose units linked by an α-1,2 glycosidic bond, with a methyl group at the anomeric position of one of the mannose residues. Mannosides, in general, play crucial roles in various biological processes, including cell-cell recognition, immune responses, and microbial pathogenesis.[1][2] The specific structure of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside makes it a valuable tool for studying carbohydrate-protein interactions and a promising scaffold for the development of novel therapeutics.

One of the most compelling applications of mannoside derivatives is in the development of anti-infective agents. For instance, α-D-mannosides have been identified as potent antagonists of the bacterial adhesin FimH, which is crucial for the colonization of uropathogenic Escherichia coli (UPEC), a primary cause of urinary tract infections (UTIs).[1][3] By competitively inhibiting FimH, these mannosides can prevent bacterial adhesion to host cells, representing a promising antibiotic-sparing strategy to combat UTIs.[4] The enzymatic synthesis of these compounds offers a highly specific and efficient alternative to complex chemical methods, which often require extensive protecting group strategies.[5][6][7][8][9]

Enzymatic Synthesis Strategies: A Focus on Specificity and Efficiency

The enzymatic synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside primarily relies on the use of mannosyltransferases. These enzymes catalyze the transfer of a mannose residue from an activated sugar donor to a specific acceptor molecule.

The Mannosyltransferase-Catalyzed Approach

A key and well-documented method for the synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside involves a cell-free particulate enzyme system derived from Mycobacterium smegmatis.[10] This system utilizes a mannosyltransferase that specifically catalyzes the transfer of mannose from a guanosine diphosphate-mannose (GDP-mannose) donor to the 2-hydroxyl group of the acceptor, methyl-α-D-mannopyranoside.[10]

The reaction can be summarized as follows:

GDP-mannose + Methyl-α-D-mannopyranoside → Methyl 2-O-mannopyranosyl-α-D-mannopyranoside + GDP

This enzymatic approach is highly specific for both the donor and acceptor substrates, ensuring the formation of the desired α-1,2 linkage.[10]

Caption: Overall workflow of the mannosyltransferase-catalyzed synthesis.

Alternative Enzymatic Routes

While the M. smegmatis system is a direct route, other mannosyltransferases could potentially be employed. For example, α-1,2-mannosyltransferases have been isolated from Saccharomyces cerevisiae.[11] These enzymes are involved in the elaboration of N-glycans and could be adapted for the synthesis of the target disaccharide. Additionally, glycolipid 2-alpha-mannosyltransferases, which are involved in the biosynthesis of lipid-linked oligosaccharides, also catalyze the formation of α-1,2-mannosyl linkages and represent another potential source of suitable enzymes.[12]

Transglycosylation reactions, catalyzed by glycoside hydrolases, offer another synthetic strategy. While many mannosidases are known to synthesize β-linkages via transglycosylation,[13] the possibility of engineering or discovering a mannosidase capable of forming an α-1,2 linkage under specific conditions should not be discounted.

Experimental Protocol: Synthesis using the Mycobacterium smegmatis Cell-Free System

The following protocol is based on the methodology described for the synthesis of Methyl 2-O-[14C]mannopyranosyl-α-D-mannopyranoside, which allows for easy tracking and quantification of the product.[10]

Preparation of the Particulate Enzyme System

-

Cultivation of Mycobacterium smegmatis : Grow M. smegmatis ATCC 607 in a suitable liquid medium to the late logarithmic phase of growth.

-

Cell Lysis : Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0). Resuspend the cells in the same buffer and disrupt them by sonication or French press.

-

Preparation of the Particulate Fraction : Centrifuge the cell lysate at a low speed to remove intact cells and cell debris. The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the particulate fraction containing the mannosyltransferase activity.

-

Washing and Storage : Wash the particulate fraction with buffer and resuspend it in a small volume of the same buffer. This enzyme preparation can be stored frozen until use.

Enzymatic Synthesis Reaction

The following table summarizes the optimized reaction conditions based on available literature.[10]

| Parameter | Optimal Condition | Rationale |

| Enzyme | Particulate fraction from M. smegmatis | Contains the specific mannosyltransferase.[10] |

| Donor Substrate | GDP-[14C]mannose | Provides the mannosyl group and allows for radiolabeling.[10] |

| Acceptor Substrate | Methyl-α-D-mannopyranoside | The specific acceptor for the desired disaccharide. The apparent Km is 35 mM.[10] |

| pH | 6.0 | The optimal pH for the transmannosylase activity.[10] |

| Metal Ions | Stimulated by various metal ions (e.g., Mg2+) | Metal ions can act as cofactors for the enzyme.[10] |

| Temperature | Typically 30-37 °C | Standard temperature range for many enzymatic reactions. |

| Incubation Time | Varies (monitor reaction progress) | Dependent on enzyme activity and substrate concentrations. |

Step-by-Step Synthesis Protocol

-

Reaction Mixture Preparation : In a microcentrifuge tube, combine the following components:

-

Buffer (e.g., 0.1 M Tris-HCl, pH 6.0)

-

GDP-[14C]mannose (at a suitable concentration)

-

Methyl-α-D-mannopyranoside (e.g., 50 mM)

-

Metal salt (e.g., 10 mM MgCl2)

-

Particulate enzyme preparation

-

-

Incubation : Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time.

-

Reaction Termination : Stop the reaction by adding a small volume of a quenching agent, such as ethanol or by heat inactivation.

-

Purification : The product can be purified using techniques such as paper chromatography, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).[14]

Caption: Step-by-step experimental workflow for enzymatic synthesis.

Product Characterization: Ensuring Structural Integrity

Thorough characterization of the synthesized Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is essential to confirm its identity and purity.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC) and Paper Chromatography : These techniques can be used for initial product identification and for monitoring the progress of the reaction. The product will have a different retention factor (Rf) compared to the substrates.

-

High-Performance Liquid Chromatography (HPLC) : HPLC provides a more quantitative method for assessing purity and can be used for preparative scale purification.

Spectroscopic and Spectrometric Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are powerful tools for the structural elucidation of carbohydrates.[5] The chemical shifts and coupling constants of the anomeric protons and carbons can confirm the presence of the α-1,2 linkage.

-

Mass Spectrometry (MS) : Techniques such as Fast Atom Bombardment-Mass Spectrometry (FAB-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized disaccharide.[14]

Conclusion and Future Perspectives

The enzymatic synthesis of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside offers a highly specific and efficient method for producing this valuable disaccharide. The use of mannosyltransferases, particularly from sources like Mycobacterium smegmatis, provides a direct route to the desired product with the correct stereochemistry. As the demand for complex carbohydrates for research and drug development continues to grow, enzymatic methods are poised to play an increasingly important role. Future research may focus on the discovery and engineering of novel mannosyltransferases with enhanced stability, broader substrate scope, and higher catalytic efficiency to further improve the synthesis of this and other important mannosides.

References

-

Rao, P. S., & Ballou, C. E. (1976). Enzymatic synthesis of 2-O-alpha-D-mannopyranosyl-methyl-alpha-D-mannopyranoside by a cell-free particulate system of Mycobacterium smegmatis. Biochimica et Biophysica Acta (BBA) - General Subjects, 428(3), 563–572. [Link]

-

Fujita, K., et al. (2005). Synthesis of beta-mannosides using the transglycosylation activity of endo-beta-mannosidase from Lilium longiflorum. Journal of Biochemistry, 138(5), 575–581. [Link]

-

Romero, P. A., & Herscovics, A. (1986). Separation and characterization of two alpha 1,2-mannosyltransferase activities from Saccharomyces cerevisiae. The Journal of Biological Chemistry, 261(34), 15936–15941. [Link]

-

Han, Z., et al. (2012). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Journal of Medicinal Chemistry, 55(8), 3965–3977. [Link]

-

Schutzbach, J. S., Springfield, J. D., & Jensen, J. W. (1980). The biosynthesis of oligosaccharide-lipids. Formation of an alpha-1,2-mannosyl-mannose linkage. The Journal of Biological Chemistry, 255(9), 4170–4175. [Link]

-

Besra, G. S., et al. (1998). Synthetic Mannosides Act as Acceptors for Mycobacterial alpha1-6 Mannosyltransferase. Carbohydrate Research, 308(3-4), 317–327. [Link]

-

Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 152, 195–203. [Link]

-

Wikipedia. (n.d.). Glycolipid 2-alpha-mannosyltransferase. [Link]

-

UniProt. (n.d.). MAN1A2 - Mannosyl-oligosaccharide 1,2-alpha-mannosidase IB - Homo sapiens (Human). [Link]

-

Bar-Yosef, H., et al. (1998). Synthesis of β-Mannosides via Prearranged Glycosides. Angewandte Chemie International Edition, 37(22), 3129-3132. [Link]

-

Nan, A., & Kumar, A. (2023). Mannose: a potential saccharide candidate in disease management. Future Journal of Pharmaceutical Sciences, 9(1), 5. [Link]

-

Cusumano, Z. T., et al. (2016). Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections. Journal of Medicinal Chemistry, 59(17), 7847–7861. [Link]

-

Pornsuriyasak, P., et al. (2020). A versatile approach to the synthesis of mannosamine glycosides. Organic & Biomolecular Chemistry, 18(26), 4963-4974. [Link]

-

Rana, S. S., & Matta, K. L. (1987). Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. Carbohydrate Research, 167, 213–221. [Link]

-

Demchenko, A. V. (2000). Synthesis of beta-mannoside and beta-mannosamine. Current Organic Chemistry, 4(7), 713-740. [Link]

-

Cortex Biochem. (n.d.). Methyl 2-O-(α-D-mannopyranosyl)-α-D-mannopyranoside. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of β-Mannosides via Prearranged Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic synthesis of 2-O-alpha-D-mannopyranosyl-methyl-alpha-D-mannopyranoside by a cell-free particulate system of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation and characterization of two alpha 1,2-mannosyltransferase activities from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycolipid 2-alpha-mannosyltransferase - Wikipedia [en.wikipedia.org]

- 13. Synthesis of beta-mannosides using the transglycosylation activity of endo-beta-mannosidase from Lilium longiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic mannosides act as acceptors for mycobacterial alpha1-6 mannosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-O-mannopyranosyl-α-D-mannopyranoside: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside, a key disaccharide in glycobiology and a valuable tool in drug development. This document delves into its chemical identity, synthesis strategies, and detailed analytical characterization. Furthermore, it explores its critical role as a specific substrate for α-1,2-mannosidases, facilitating crucial enzymatic studies. A significant focus is placed on the broader implications of mannosylation in targeted drug delivery, highlighting how mannose-bearing molecules like the topic compound can be leveraged to target specific cell types, particularly macrophages and dendritic cells, for therapeutic intervention. This guide is intended to be a valuable resource for researchers in carbohydrate chemistry, enzymology, and pharmaceutical sciences.

Core Identity and Physicochemical Properties

Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a disaccharide composed of two mannose units linked by an α-(1→2) glycosidic bond, with the anomeric carbon of the reducing end mannose unit methylated.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 59571-75-4 | [1] |

| Molecular Formula | C₁₃H₂₄O₁₁ | [1] |

| Molecular Weight | 356.30 g/mol | [1] |

Synthesis and Purification: A Representative Approach

A plausible synthetic route, based on established carbohydrate chemistry principles, is outlined below. This should be considered a representative methodology that would require optimization for this specific target molecule.

Conceptual Synthetic Workflow

Sources

"biological activity of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside"

An In-Depth Technical Guide to the Biological Activity of Mannopyranosides

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with mannose-based glycosides, with a specific focus on Methyl 2-O-mannopyranosyl-α-D-mannopyranoside and its foundational precursor, Methyl α-D-mannopyranoside . While research on the specific disaccharide is centered on its role as an enzymatic substrate, the extensive studies on its monosaccharide counterpart offer profound insights into a major therapeutic avenue: the inhibition of bacterial adhesion in infectious diseases. This document synthesizes data on enzymatic interactions, anti-adhesion mechanisms, and lectin binding. It further provides detailed, field-proven protocols for researchers, scientists, and drug development professionals to investigate these activities. The causality behind experimental design is emphasized to ensure both technical accuracy and practical applicability.

Introduction and Molecular Overview

Carbohydrates and their derivatives are fundamental to a vast array of biological processes, from cellular recognition to pathogen interaction.[1] Among these, mannose-containing structures are of particular interest due to their specific recognition by a class of proteins known as lectins. This guide delves into the biological significance of two key molecules:

-

Methyl 2-O-mannopyranosyl-α-D-mannopyranoside: A disaccharide with the chemical formula C₁₃H₂₄O₁₁ and a molecular weight of 356.30 g/mol .[2] Its primary documented biological role is as a specific substrate for the enzyme α-1,2-mannosidase, a critical component in the N-linked glycosylation pathway.[2]

-

Methyl α-D-mannopyranoside (αMM): The simpler monosaccharide precursor (C₇H₁₄O₆, MW: 194.18 g/mol ). This molecule has been extensively studied as a competitive inhibitor of mannose-binding proteins, most notably the bacterial adhesin FimH, making it a cornerstone for the development of anti-virulence therapeutics.[3]

This guide will first explore the specific enzymatic activity of the disaccharide before broadening the scope to the well-documented and therapeutically relevant activities of its monosaccharide analog, thereby providing a complete contextual understanding for drug development professionals.

Enzymatic Substrate Activity of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside

The most direct biological activity reported for Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is its function as a substrate for linkage-specific 1,2-α-mannosidase.[2]

The Role of α-1,2-Mannosidase in N-Glycan Processing

N-linked glycosylation is a crucial post-translational modification that affects protein folding, stability, and function. This process involves the trimming and addition of various sugar residues to a core glycan structure in the endoplasmic reticulum and Golgi apparatus. α-1,2-mannosidases are key enzymes in this pathway, responsible for cleaving specific mannose residues linked in an α-1,2 configuration. The availability of a specific substrate like Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is invaluable for isolating and characterizing the activity of these enzymes, distinguishing them from other mannosidases with different linkage specificities.

Experimental Workflow: α-1,2-Mannosidase Activity Assay

Studying the kinetics and inhibition of α-1,2-mannosidase requires a robust assay. The disaccharide can be used in a competitive assay format where its cleavage is monitored, or it can act as a competitor to a fluorogenic or chromogenic substrate.

Caption: Workflow for an α-1,2-Mannosidase activity assay.

Anti-Adhesion Activity: Insights from Methyl α-D-mannopyranoside

While the disaccharide's primary role is enzymatic, its constituent monosaccharide, Methyl α-D-mannopyranoside (αMM), is a potent antagonist of bacterial adhesion, a critical first step in many infections.[4][5] This activity is a leading example of an anti-virulence strategy, which aims to disarm pathogens rather than kill them, thereby reducing the selective pressure for antibiotic resistance.[5]

Mechanism of Action: FimH Antagonism

Uropathogenic Escherichia coli (UPEC), the primary cause of urinary tract infections (UTIs), utilizes type 1 pili to adhere to the bladder epithelium.[6][7] At the tip of this pilus is the FimH adhesin, a lectin that specifically binds to mannosylated glycoproteins, such as uroplakins, on the surface of host cells.[4][7]

αMM is structurally similar to the terminal mannose residues that FimH recognizes. By introducing αMM into the system, it competitively binds to the FimH lectin domain, physically blocking it from attaching to host cells.[3][5] This prevents colonization and invasion, allowing the bacteria to be cleared by natural processes like urine flow.[3][8] This mechanism has been validated in murine models of UTI, where αMM administration significantly reduced bacterial load in the bladder.[3][8]

Caption: Mechanism of FimH antagonism by Methyl α-D-mannopyranoside.

Quantitative Binding Affinities

The interaction between mannosides and FimH has been quantified using various biophysical methods, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These studies reveal the high affinity of even simple mannosides for the FimH lectin domain. More complex, branched mannosides have been developed to achieve even greater potency.[6][9]

| Compound | Binding Affinity (Kd) | IC50 (Yeast Agglutination) | Reference |

| D-Mannose | 2.3 µM | 0.56 mM | [6] |

| Methyl α-D-mannopyranoside (αMM) | 2.2 µM - 475.4 nM | 0.45 mM | [6][10] |

| Heptyl α-D-mannopyranoside | 2.37 nM | Not Reported | [10] |

| Biphenyl C-mannoside (Optimized) | 11.45 nM | Not Reported | [10] |

Table 1: Comparative binding data for various mannosides against FimH. The affinity increases significantly with the addition of a hydrophobic aglycone, which interacts with a "tyrosine gate" in the FimH binding pocket.[6][10]

Broader Lectin Interactions

Beyond FimH, mannosides are known to interact with a wide range of mannose-binding lectins from plants and animals. Concanavalin A (ConA), a lectin from the jack bean, is a classic example used in glycobiology research.[11][12] αMM and related structures are routinely used as competitive inhibitors in ConA-based assays to study carbohydrate-protein interactions.[11] Divalent and multivalent mannoside ligands have been shown to bind ConA with significantly higher avidity, demonstrating the importance of multivalency in lectin binding.[11]

Experimental Protocols

The following protocols are provided as a foundation for researchers. They should be optimized based on specific laboratory conditions and reagents.

Protocol: FimH Competitive Binding ELISA

Causality: This assay quantifies the ability of a test compound (like αMM) to inhibit the binding of purified FimH to a mannosylated substrate immobilized on a plate. The principle is competition: a more potent inhibitor will displace more FimH, resulting in a lower signal.

-

Plate Coating:

-

Coat a 96-well high-binding microplate with Mannan-BSA (10 µg/mL in PBS) overnight at 4°C.

-

Wash the plate 3x with PBST (PBS + 0.05% Tween-20).

-

Block with 3% BSA in PBS for 2 hours at room temperature. Wash 3x with PBST.

-

-

Competitive Binding:

-

Prepare serial dilutions of the test compound (e.g., Methyl α-D-mannopyranoside, from 10 mM down to 1 µM) in assay buffer (1% BSA in PBST).

-

In a separate plate, mix the diluted compounds 1:1 with a constant concentration of biotinylated FimH lectin domain (e.g., 2 µg/mL). Incubate for 30 minutes.

-

Transfer the FimH/compound mixture to the washed Mannan-BSA coated plate. Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate 5x with PBST.

-

Add Streptavidin-HRP conjugate (diluted in assay buffer) and incubate for 30 minutes.

-

Wash 5x with PBST.

-

Add TMB substrate and allow color to develop (approx. 5-15 minutes).

-

Stop the reaction with 1M H₂SO₄.

-

Read absorbance at 450 nm.

-

-

Analysis:

-

Plot the absorbance against the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol: UPEC Anti-Adhesion Assay on Bladder Cells

Causality: This cell-based functional assay provides a more biologically relevant measure of an antagonist's efficacy. It directly tests the compound's ability to prevent live bacteria from adhering to human bladder epithelial cells, the key event in the pathogenesis of a UTI.

-

Cell Culture:

-

Culture human bladder epithelial cells (e.g., T24 or 5637 cell lines) in 24-well plates until they form a confluent monolayer.

-

Wash the cells gently with sterile PBS to remove culture medium.

-

-

Bacterial Preparation:

-

Grow a UPEC strain (e.g., UTI89) expressing type 1 pili in LB broth overnight without shaking to promote pilus expression.

-

Pellet the bacteria by centrifugation, wash with PBS, and resuspend in serum-free cell culture medium to a defined concentration (e.g., 1x10⁷ CFU/mL).

-

-

Inhibition Assay:

-

Prepare dilutions of the test compound in serum-free medium.

-

Pre-incubate the bacterial suspension with the test compounds (or vehicle control) for 30 minutes at 37°C.

-

Remove the PBS from the bladder cell monolayers and add the bacteria/compound mixture.

-

Incubate for 60 minutes at 37°C to allow for adhesion.

-

-

Quantification of Adherent Bacteria:

-

Gently wash the monolayers 5-8 times with sterile PBS to remove non-adherent bacteria.

-

Lyse the cells with 0.1% Triton X-100 in PBS to release the adherent bacteria.

-

Perform serial dilutions of the lysate and plate on LB agar to quantify the number of colony-forming units (CFUs).

-

-

Analysis:

-

Calculate the percentage of adhesion relative to the vehicle-treated control.

-

Plot the percentage of adhesion against inhibitor concentration to determine potency.

-

Future Directions and Conclusion

The study of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside and its relatives stands at an exciting crossroads. While its role as a mannosidase substrate is established, the therapeutic potential suggested by its monosaccharide core remains largely unexplored for the disaccharide itself.

Key Future Research Questions:

-

FimH Binding: Does the increased size of Methyl 2-O-mannopyranosyl-α-D-mannopyranoside enhance or hinder its binding to the FimH pocket compared to αMM? It is plausible that the second mannose unit could create steric hindrance, but it might also form additional contacts outside the primary binding site.

-

Lectin Specificity: How does the α-1,2 linkage affect the binding specificity for a broader panel of lectins beyond FimH and ConA? This could uncover novel biological targets.

-

Metabolic Stability: Is the glycosidic bond of the disaccharide more or less stable to enzymatic degradation in vivo compared to the methyl glycoside of αMM? This has significant implications for pharmacokinetic properties.

References

- Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 152, 195-203.

- Rana, S. S., & Matta, K. L. (1987). Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. Carbohydrate Research, 161(1), 31-37.

-

Mydock-McGrane, L. K., et al. (2014). Branched α-D-mannopyranosides: a new class of potent FimH antagonists. MedChemComm, 5(8), 1147-1153. Available from: [Link]

-

Aronson, M., et al. (1979). Prevention of colonization of the urinary tract of mice with Escherichia coli by blocking of bacterial adherence with methyl alpha-D-mannopyranoside. The Journal of Infectious Diseases, 139(3), 329-332. Available from: [Link]

-

Al-Bassam, M. M., et al. (2023). Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. International Journal of Molecular Sciences, 24(3), 2901. Available from: [Link]

- Mydock-McGrane, L. K., et al. (2014). Branched α-d-mannopyranosides: a new class of potent FimH antagonists. MedChemComm.

-

Hossain, M. A., et al. (2024). Synthesis, antimicrobial activity, molecular docking, molecular dynamics simulation, and ADMET properties of the mannopyranoside derivatives as antimicrobial agents. Journal of Molecular Structure, 1301, 137351. Available from: [Link]

- Cusumano, C. K., et al. (2011). C-mannoside compounds useful for the treatment of urinary tract infections. Google Patents, US11111262B2.

-

Schwardt, O., et al. (2011). Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. Molecules, 16(6), 4978-5000. Available from: [Link]

-

Pagé, D., & Roy, R. (1997). Optimizing Lectin-Carbohydrate Interactions: Improved Binding of Divalent Alpha-Mannosylated Ligands Towards Concanavalin A. Glycoconjugate Journal, 14(3), 345-356. Available from: [Link]

-

Hossain, M. A., et al. (2021). Biological evaluation of some mannopyranoside derivatives. ResearchGate. Available from: [Link]

-

da Silva, L. C. N., et al. (2018). Interactions between Cvill and α-methyl-mannopyranoside. ResearchGate. Available from: [Link]

-

Sarkar, A., et al. (2009). Conformational behavior of alpha-D-mannopyranosyl-(1-->6)-alpha,beta-D-mannose complexed with two mannose-binding plant lectins, Allium sativam agglutinin I and concanavalin A, using NMR and molecular modeling techniques. Carbohydrate Research, 344(18), 2566-2573. Available from: [Link]

-

Islam, M. R., et al. (2023). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. Molecules, 28(21), 7393. Available from: [Link]

-

Al-Bassam, M. M., et al. (2019). Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH. Molecules, 24(19), 3568. Available from: [Link]

-

Rego, S., et al. (2021). Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the carbohydrate-binding sites of AcmJRL and comparison with BanLec. ResearchGate. Available from: [Link]

-

Cusumano, C. K., et al. (2016). Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections. Journal of Medicinal Chemistry, 59(20), 9231-9243. Available from: [Link]

-

Islam, M. S., et al. (2020). List of the synthesized compounds of methyl α-D-mannopyranoside derivatives (2-10). ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Prevention of colonization of the urinary tract of mice with Escherichia coli by blocking of bacterial adherence with methyl alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists | MDPI [mdpi.com]

- 5. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Branched α- d -mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00093E [pubs.rsc.org]

- 7. US11111262B2 - C-mannoside compounds useful for the treatment of urinary tract infections - Google Patents [patents.google.com]

- 8. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Branched α-d-mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimizing lectin-carbohydrate interactions: improved binding of divalent alpha-mannosylated ligands towards Concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Application of Methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside: A Vital Tool in Glycoscience

Introduction: The Elusive Glycan and the Power of Synthesis

A thorough review of scientific literature indicates that this specific mannobioside has not been reported as a naturally occurring product. Instead, its significance and availability stem entirely from the realm of synthetic carbohydrate chemistry. The ability to construct this molecule with absolute stereochemical control is a testament to the power of modern organic synthesis.

This technical guide provides an in-depth look at Methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside, not as a product of natural discovery, but as a crucial, synthetically-derived tool. We will explore the rationale behind its synthesis, the detailed experimental procedures for its creation and characterization, and its applications as a molecular probe in diagnostics and drug development. For researchers in glycobiology and infectious disease, this guide serves as a practical manual for understanding and utilizing this important disaccharide.

The Strategic Imperative for Synthesis

The primary motivation for synthesizing Methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside is its role as a specific substrate for enzymes known as α-mannosidases. These enzymes play critical roles in the glycoprotein processing pathways of a wide range of organisms, from fungi to humans. In pathogenic microbes like Candida albicans, α-mannosidases are involved in cell wall biosynthesis and integrity, making them attractive targets for antifungal drug development.

By synthesizing this specific mannobioside, researchers gain access to a pure, well-defined molecule that can be used to:

-

Assay Enzyme Activity: It serves as a standard substrate to measure the catalytic activity of specific α-mannosidases, allowing for the screening of potential enzyme inhibitors.

-

Elucidate Enzyme Specificity: The α(1→2) linkage is a key structural motif in the N-linked glycans of many organisms. Using this compound helps to probe the precise structural requirements of mannosidase active sites.

-

Develop Diagnostic Tools: The synthesis of derivatives, such as thioglycosides (e.g., methyl S-(2-O-α-D-mannopyranosyl)-α-D-mannopyranoside), allows for the development of chromogenic or fluorogenic substrates for sensitive enzyme detection in diagnostic assays.

The decision to pursue a synthetic route over isolation is therefore not one of convenience, but of necessity. Synthesis provides a reliable and scalable source of a high-purity reagent that is otherwise unavailable.

Chemical Synthesis Workflow: A Step-by-Step Protocol

The synthesis of Methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside is a multi-step process that requires careful control of protecting groups and stereochemistry. The following protocol is a representative example based on established glycosylation methodologies.

Core Principle: The Glycosylation Reaction

The central step is the formation of the α(1→2) glycosidic bond. This is typically achieved by reacting a glycosyl donor (an activated mannose derivative) with a glycosyl acceptor (a partially protected mannose derivative with a free hydroxyl group at the C2 position). The choice of activating group on the donor and protecting groups on both donor and acceptor is critical for achieving high yield and the desired α-stereoselectivity.

Experimental Protocol

Step 1: Preparation of the Glycosyl Acceptor (Methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside)

-

Starting Material: Methyl α-D-mannopyranoside.

-

Protection Strategy: The hydroxyl groups at positions 3, 4, and 6 must be protected, leaving the C2 hydroxyl free for glycosylation. Benzyl (Bn) ethers are commonly used as they are stable under a wide range of reaction conditions and can be removed later by hydrogenolysis.

-

Procedure:

-

Dissolve methyl α-D-mannopyranoside in anhydrous N,N-dimethylformamide (DMF).

-

Add sodium hydride (NaH) portion-wise at 0°C to act as a base.

-

Add benzyl bromide (BnBr) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction carefully with methanol and concentrate the mixture.

-

Purify the resulting mixture using silica gel column chromatography to isolate the desired 3,4,6-tri-O-benzyl protected acceptor. The regioselectivity of this reaction can be complex, and isolation of the desired isomer is key.

-

Step 2: Preparation of the Glycosyl Donor (Per-O-acetylated Mannopyranosyl Bromide)

-

Starting Material: D-Mannose.

-

Protection and Activation: The hydroxyl groups are first protected as acetates, and then the anomeric position is converted to a bromide, creating a reactive glycosyl donor.

-

Procedure:

-

Treat D-mannose with acetic anhydride in pyridine to form penta-O-acetyl-D-mannopyranose.

-

Dissolve the per-acetylated mannose in a solution of hydrogen bromide (HBr) in acetic acid at 0°C.

-

After the reaction is complete (monitored by TLC), the mixture is poured into ice water, and the resulting precipitate (the glycosyl bromide) is filtered and dried. This donor is often used immediately as it can be unstable.

-

Step 3: The Glycosylation Reaction

-

Coupling: The acceptor from Step 1 and the donor from Step 2 are coupled in the presence of a promoter.

-

Procedure:

-

Dissolve the glycosyl acceptor and the glycosyl donor in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -20°C.

-

Add a promoter, such as silver trifluoromethanesulfonate (AgOTf), to activate the glycosyl bromide.

-

Stir the reaction at low temperature, gradually warming to room temperature, monitoring progress by TLC.

-

Once complete, the reaction is quenched, filtered, and concentrated.

-

The crude product is purified by silica gel chromatography to yield the fully protected disaccharide.

-

Step 4: Deprotection

-

Removal of Protecting Groups: Both the benzyl and acetyl groups must be removed to yield the final product.

-

Procedure:

-

Deacetylation: The protected disaccharide is dissolved in methanol, and a catalytic amount of sodium methoxide (NaOMe) is added to remove the acetate groups (Zemplén deacetylation).

-

Debenzylation: The resulting product is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to cleave the benzyl ethers.

-

The final product is purified by size-exclusion chromatography or reverse-phase chromatography to yield pure Methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside.

-

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for Methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside.

Structural Elucidation and Data Interpretation

Confirming the precise structure and stereochemistry of the synthesized disaccharide is non-trivial and relies on a combination of modern analytical techniques.

Key Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for this purpose. The chemical shift of the anomeric proton (H-1) and its coupling constant (³J(H1,H2)) are diagnostic for the α-configuration. 2D NMR experiments like COSY and HSQC are used to assign all proton and carbon signals, confirming the connectivity, including the crucial C2-O-C1' linkage.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to confirm the exact molecular weight of the compound, thereby verifying its elemental composition.

Data Summary Table

| Analysis Type | Parameter | Expected Result for Methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside |

| HRMS (ESI+) | [M+Na]⁺ | C₁₃H₂₄O₁₁Na, Calculated m/z: 379.1216 |

| ¹H NMR | Anomeric Proton (H-1) | δ ≈ 4.8-5.0 ppm, Coupling Constant (J) < 2 Hz (confirms α-linkage) |

| ¹H NMR | Anomeric Proton (H-1') | δ ≈ 5.0-5.2 ppm, Coupling Constant (J) < 2 Hz (confirms α-linkage) |

| ¹³C NMR | Anomeric Carbon (C-1) | δ ≈ 100-102 ppm |

| ¹³C NMR | Anomeric Carbon (C-1') | δ ≈ 99-101 ppm |

| ¹³C NMR | Substituted Carbon (C-2) | δ ≈ 78-80 ppm (downfield shift indicates substitution) |

Conclusion and Future Outlook

Methyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside stands as a testament to the enabling power of synthetic chemistry in advancing biological research. While it may not be a product of natural discovery, its role as a precisely defined molecular tool is indispensable. Its synthesis provides researchers with a vital substrate for studying α-mannosidases, enzymes of significant interest in fungal pathogenesis and human genetic disorders.

The protocols and data presented in this guide offer a framework for the preparation and validation of this compound. As the quest for novel antifungal agents and diagnostic tools continues, the demand for such well-characterized synthetic glycans will undoubtedly grow. Future work may focus on developing more efficient, scalable synthetic routes or on incorporating isotopic labels and fluorescent tags to create even more powerful probes for exploring the complexities of the glycome.

References

- Please note: As the existence of this specific molecule in nature is not confirmed, the references below pertain to the synthesis of this compound or closely related mannobiosides, which form the basis of the protocols and discussion in this guide.

An In-depth Technical Guide to Methyl 2-O-mannopyranosyl-α-D-mannopyranoside: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Specific Mannose Disaccharide

Methyl 2-O-mannopyranosyl-α-D-mannopyranoside is a disaccharide of significant interest in the field of glycoscience and drug discovery. Composed of two mannose units linked by an α(1→2) glycosidic bond, this molecule serves as a key substrate for the enzyme α-1,2-mannosidase. This enzyme plays a critical role in the N-linked glycosylation pathway, a fundamental process for the correct folding and function of a vast number of proteins in eukaryotic cells. The disruption of this pathway is implicated in various diseases, including viral infections and cancer, making molecules that interact with α-1,2-mannosidase, such as its substrates and inhibitors, valuable tools for research and potential therapeutic development.

This technical guide provides a comprehensive overview of methyl 2-O-mannopyranosyl-α-D-mannopyranoside, detailing its chemical synthesis, spectroscopic characterization, and its biological role as a substrate for α-1,2-mannosidase. Furthermore, it explores the therapeutic implications of targeting the enzymatic pathway in which this disaccharide is involved, offering insights for researchers and professionals in drug development.

Chemical Synthesis: A Strategic Approach to Glycosylation

General Synthetic Strategy

The core of the synthesis involves the coupling of a protected mannosyl donor with a partially protected methyl α-D-mannopyranoside acceptor. The key challenge is to ensure the formation of the α(1→2) linkage. This is typically achieved by employing a mannosyl donor with a non-participating protecting group at the C-2 position, which favors the formation of the α-anomer due to the anomeric effect.

Diagram of the General Synthetic Workflow

Caption: A generalized workflow for the synthesis of methyl 2-O-mannopyranosyl-α-D-mannopyranoside.

Experimental Protocol (Representative)

1. Preparation of the Mannosyl Donor (e.g., a Trichloroacetimidate Donor):

-

Step 1: Per-O-acetylation of D-mannose. D-mannose is treated with acetic anhydride in the presence of a catalyst (e.g., pyridine or sodium acetate) to protect all hydroxyl groups as acetates.

-

Step 2: Formation of the Glycosyl Bromide. The per-O-acetylated mannose is then treated with a solution of hydrogen bromide in acetic acid to form the thermodynamically stable α-glycosyl bromide.

-